1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
Beschreibung
1-(Methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a methylsulfonyl group and a p-tolyl-tetrazole moiety. Its molecular formula is C₁₅H₂₀N₆O₂S, with an average molecular weight of 356.44 g/mol (estimated based on analogs) . The methylsulfonyl group enhances metabolic stability and solubility, while the p-tolyl-tetrazole moiety contributes to aromatic stacking and hydrogen-bonding interactions, common in bioactive molecules .
Synthesis: The compound is synthesized via coupling reactions between substituted phenylsulfonyl piperazines and tetrazole-5-thiol precursors under nitrogen atmosphere, using ethanol and triethylamine as solvents . Typical yields range from 55–64% for similar structures, as seen in sulfonylated tetrazole derivatives .
Eigenschaften
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-12-3-5-13(6-4-12)20-14(15-16-17-20)11-18-7-9-19(10-8-18)23(2,21)22/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPNSWBPXJTHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The methylsulfonyl group is introduced through sulfonation reactions, while the tetrazole moiety is synthesized via cycloaddition reactions involving azides and nitriles. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-(Methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, a study involving various piperazine derivatives showed promising cytotoxicity against human cancer cell lines, particularly the MCF-7 breast cancer cell line. The IC50 values for certain derivatives were reported to be as low as 2 μM, demonstrating their potential as anticancer agents .
Antiviral Properties
The compound has also been investigated for its antiviral activity. A series of piperazine-linked compounds were synthesized and evaluated for their efficacy against HIV. Some derivatives showed significantly improved potency against wild-type HIV-1, with EC50 values in the nanomolar range, indicating their potential as therapeutic agents in HIV treatment .
Neuropharmacological Effects
Research into the neuropharmacological effects of piperazine derivatives has revealed their potential in treating neurological disorders. For example, compounds similar to 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine have been studied for their ability to modulate neurotransmitter systems, which may lead to applications in treating conditions such as depression and anxiety .
Study 1: Synthesis and Evaluation of Piperazine Derivatives
A comprehensive study focused on synthesizing various piperazine derivatives, including those based on the tetrazole structure. These compounds were characterized using NMR and mass spectrometry techniques. The study evaluated their biological activities, revealing that several exhibited high levels of cytotoxicity against cancer cell lines .
Study 2: Hybridization for Enhanced Activity
Another notable research effort involved creating hybrid compounds that combine piperazine with other pharmacophores. This approach aimed to enhance the biological activity of the resulting compounds. The hybridization strategy demonstrated improved binding affinity to target receptors compared to non-hybridized counterparts .
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The tetrazole moiety can bind to enzyme active sites, inhibiting their activity, while the piperazine ring can interact with receptors, modulating their function. These interactions lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound increases solubility compared to nitrile or pyrazole-sulfonyl analogs .
- Aryl Substituents: Replacing p-tolyl with 4-methoxyphenyl reduces molecular weight slightly (352 vs.
- Melting Points : Sulfonylated tetrazoles with nitrile groups (e.g., 3ae) exhibit higher melting points (~116°C), suggesting stronger crystal packing vs. piperazine derivatives .
Antiproliferative and Cytotoxic Activity
- Target Compound : Preliminary antiproliferative activity is inferred from structurally related 4-substituted phenylsulfonyl piperazines, which show activity against cancer cell lines via tubulin inhibition or kinase modulation .
- Analog 6p () : A tetrazole-piperazine derivative with a 3-chloropropyl chain demonstrated significant cytotoxicity against DU-145 (prostate) and HeLa (cervical) cancer cells (IC₅₀: 2.1–3.8 μM ), outperforming doxorubicin in some assays .
- Tetrazole Role : The tetrazole ring enhances bioactivity by mimicking carboxylic acid groups, improving metabolic stability and target affinity .
Anti-Inflammatory Activity
- Cyclizine Derivatives () : Piperazine analogs with benzhydryl or dichlorophenyl groups showed potent anti-inflammatory effects in rat models (e.g., 50% reduction in histamine-induced edema at 10 mg/kg). However, the absence of a tetrazole moiety in these compounds suggests divergent mechanisms compared to the target .
Biologische Aktivität
The compound 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine (CAS Number: 921166-10-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 310.39 g/mol. The structure features a piperazine ring substituted with a methylsulfonyl group and a tetrazole moiety, which are critical for its biological activity.
Pharmacological Properties
The biological activity of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is hypothesized to involve several mechanisms:
- Receptor Modulation : The tetrazole group can interact with various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation through competitive or non-competitive mechanisms.
- Cell Signaling Pathways : It may affect cell signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of tetrazole derivatives similar to our compound in MCF-7 breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis, suggesting potential therapeutic applications in breast cancer treatment .
Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory models, compounds with similar structural features were shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential use as anti-inflammatory agents .
Data Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine?
Optimizing synthesis requires precise control of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in sulfonamide formation .
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during sulfonylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product from byproducts like unreacted tetrazole precursors .
Analytical techniques such as thin-layer chromatography (TLC) and ¹H/¹³C NMR are essential for monitoring reaction progress and confirming purity .
Q. How can researchers confirm the structural identity of this compound?
Structural validation involves:
Q. What in vitro assays are suitable for screening its biological activity?
Targeted assays depend on structural motifs:
- Enzyme inhibition : Test against kinases or phosphodiesterases due to sulfonamide’s affinity for ATP-binding pockets .
- Receptor binding : Radioligand assays (e.g., GPCRs) leverage the tetrazole group’s role in hydrogen bonding .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) are critical for prioritizing hits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
SAR strategies include:
- Substituent variation :
- Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding .
- Modify the methylsulfonyl group to ethylsulfonyl or aryl sulfonamides to alter lipophilicity .
- Computational modeling :
- Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins (e.g., COX-2) .
- Quantitative SAR (QSAR) models correlate logP values with bioactivity .
Evidence from analogs like 1-(ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine (CAS 1040651-21-5) shows that methoxy groups enhance solubility and binding .
Q. How can synthetic challenges (e.g., low yields in sulfonylation steps) be resolved?
Common issues and solutions:
- Low sulfonamide yields :
- Use excess sulfonyl chloride (1.5–2.0 equiv) and prolonged reaction times (12–24 hr) .
- Add molecular sieves to absorb water, preventing hydrolysis of sulfonyl chloride .
- Byproduct formation :
- Replace traditional bases (e.g., Et₃N) with milder alternatives (e.g., DMAP) to reduce side reactions .
- Employ flash chromatography with gradient elution to separate sulfonamide products from unreacted intermediates .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
Discrepancies often arise from:
- Pharmacokinetics : Poor oral bioavailability due to high logP (e.g., >3.5) can be mitigated via prodrug strategies (e.g., esterification of tetrazole) .
- Metabolic instability :
- Liver microsome assays identify vulnerable sites (e.g., methylsulfonyl oxidation).
- Introduce deuterium at labile positions to slow metabolism .
- Formulation : Nanoemulsions or cyclodextrin complexes improve solubility for in vivo testing .
Q. What analytical methods resolve stereochemical uncertainties in derivatives?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
- Circular Dichroism (CD) : Confirms absolute configuration by correlating Cotton effects with known standards .
- NOESY NMR : Detects through-space interactions to assign cis/trans isomerism in piperazine rings .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts upon compound binding .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
- Knockout/knockdown models : CRISPR-Cas9 gene editing confirms phenotype rescue in target-deficient cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
